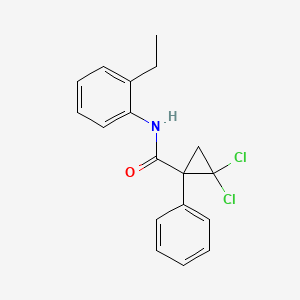
2-(1-piperidinyl)-3-(propylamino)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-piperidinyl)-3-(propylamino)naphthoquinone, also known as PPNQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPNQ is a naphthoquinone derivative that has a piperidine ring and a propylamino group attached to it. This compound has been found to exhibit various biological activities, making it a promising candidate for research and development.
Aplicaciones Científicas De Investigación
2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit various biological activities, making it a promising candidate for research and development. It has been studied extensively for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has also been investigated for its potential use as an anti-inflammatory and anti-oxidant agent. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been studied for its potential applications in the field of neuroscience, as it has been found to modulate the activity of ion channels.
Mecanismo De Acción
The mechanism of action of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone is not fully understood, but it is believed to involve the modulation of ion channels. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal activity, which may contribute to the anti-inflammatory and anti-oxidant effects of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone.
Biochemical and Physiological Effects
2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has also been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been shown to modulate the activity of ion channels, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for cancer research. Additionally, 2-(1-piperidinyl)-3-(propylamino)naphthoquinone has been found to exhibit anti-inflammatory and anti-oxidant effects, which may be beneficial in the study of various diseases. However, one limitation of using 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in lab experiments is its potential toxicity, as it has been found to be cytotoxic at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(1-piperidinyl)-3-(propylamino)naphthoquinone. One area of interest is the development of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone and its potential applications in the treatment of various diseases. Finally, the use of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Métodos De Síntesis
2-(1-piperidinyl)-3-(propylamino)naphthoquinone can be synthesized by the reaction of 2-hydroxy-1,4-naphthoquinone with 1-piperidinecarboxaldehyde and propylamine in the presence of a catalyst. This reaction results in the formation of 2-(1-piperidinyl)-3-(propylamino)naphthoquinone as a yellow crystalline powder with a melting point of 165-167°C.
Propiedades
IUPAC Name |
2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-10-19-15-16(20-11-6-3-7-12-20)18(22)14-9-5-4-8-13(14)17(15)21/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMUUZTZKRLIOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)


![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)



![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)